![molecular formula C11H17NOS B12634154 {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol CAS No. 919291-35-3](/img/structure/B12634154.png)
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol is a chemical compound with the molecular formula C₁₁H₁₇NOS It features a pyridine ring substituted with a sulfanyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol typically involves the reaction of 3-pyridinemethanol with 2,2-dimethylpropylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler pyridine derivative.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives without the sulfanyl group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties, suggesting that this compound could also possess bioactive properties worth exploring.
Industry
In the industrial sector, the compound can be used in the formulation of specialty chemicals, including additives for lubricants, polymers, and coatings. Its unique chemical properties can enhance the performance and stability of these products.
作用机制
The mechanism of action of {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate biochemical pathways and lead to various biological effects.
相似化合物的比较
Similar Compounds
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-2-yl}methanol: Similar structure but with the methanol group at a different position on the pyridine ring.
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-4-yl}methanol: Another positional isomer with the methanol group at the 4-position.
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The uniqueness of {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The combination of the sulfanyl and methanol groups at the 3-position of the pyridine ring provides distinct chemical and biological properties that can be leveraged in various applications.
属性
CAS 编号 |
919291-35-3 |
|---|---|
分子式 |
C11H17NOS |
分子量 |
211.33 g/mol |
IUPAC 名称 |
[2-(2,2-dimethylpropylsulfanyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)8-14-10-9(7-13)5-4-6-12-10/h4-6,13H,7-8H2,1-3H3 |
InChI 键 |
BFBCAMHDFDREGK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CSC1=C(C=CC=N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


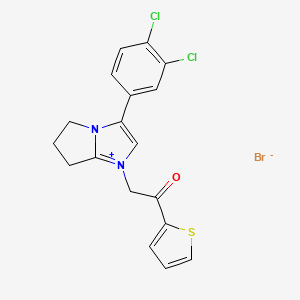
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)
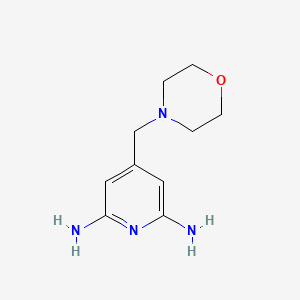
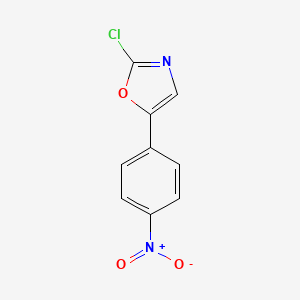
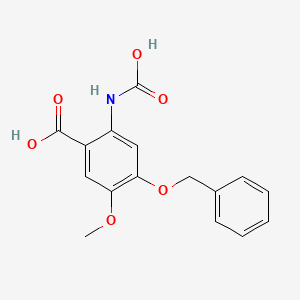
-isoquinolinyl)-](/img/structure/B12634112.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12634117.png)
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]aniline](/img/structure/B12634124.png)
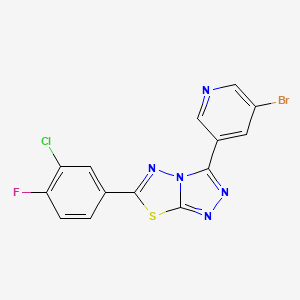
![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)
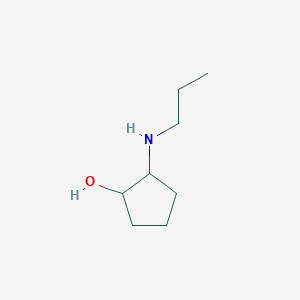
![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
![3-(3-bromo-4-methoxyphenyl)-5-(2,4-dimethylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634155.png)
